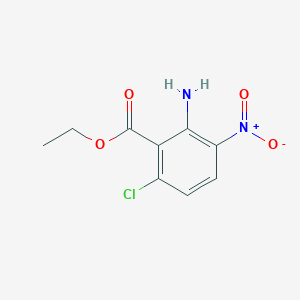
Ethyl 2-amino-6-chloro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloro-3-nitrobenzoate typically involves a multi-step process One common method starts with the nitration of ethyl benzoate to introduce the nitro group This is followed by chlorination to add the chloro substituent
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield ethyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce ethyl 2-chloro-3-nitrobenzoate.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: this compound can be reduced to ethyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.
科学研究应用
Ethyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and amino groups also contribute to its reactivity and potential interactions with enzymes and receptors.
相似化合物的比较
Ethyl 2-amino-6-chloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Ethyl 2-chloro-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.
Ethyl 2-amino-6-nitrobenzoate: Lacks the chloro substituent, leading to variations in its chemical behavior.
The unique combination of the amino, chloro, and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.
属性
分子式 |
C9H9ClN2O4 |
|---|---|
分子量 |
244.63 g/mol |
IUPAC 名称 |
ethyl 2-amino-6-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 |
InChI 键 |
YYNZEEYUWLBWOF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


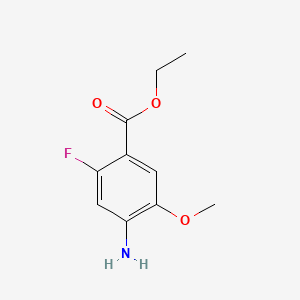
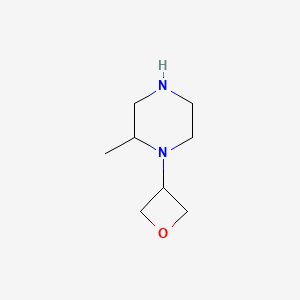
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
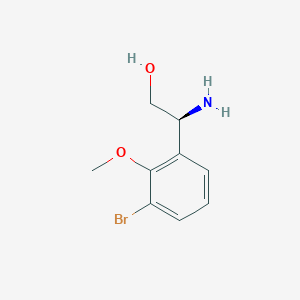
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
amine](/img/structure/B13481612.png)



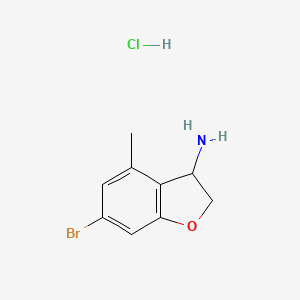


![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
